molecular formula C15H14N2O3 B1396392 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1306753-55-8

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1396392
CAS No.: 1306753-55-8
M. Wt: 270.28 g/mol
InChI Key: KUBRSVYHCQPZKQ-MDZDMXLPSA-N
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Description

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzaldehyde with dimethylamine and acetic anhydride to form an intermediate, which is then cyclized with maleic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also

Biological Activity

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H16N2O2C_{16}H_{16}N_{2}O_{2} and is characterized by a pyrrole ring fused with a phenyl group. Its structural features contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction followed by cyclization. The general synthetic route includes:

  • Reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate.
  • Use of sodium ethoxide as a base to facilitate the condensation process.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, derivatives showed inhibition rates in colon cancer cell lines (HCT-116, SW-620) with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tyrosine Kinases : The compound interacts with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, potentially leading to reduced tumor proliferation .
  • Membrane Interaction : Studies suggest that it may intercalate into lipid bilayers, affecting membrane stability and function .

Antimicrobial Activity

The antimicrobial properties of related pyrrole derivatives have been documented, showing effectiveness against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These compounds demonstrated varying degrees of inhibition against these pathogens using the broth microdilution method .

Case Studies

StudyFindings
Dubinina et al. (2007)Identified significant antiproliferative activity against colon cancer cells.
Kuznietsova et al. (2016)Reported antioxidant properties alongside low toxicity in preliminary tests.
Garmanchuk et al. (2013b)Demonstrated in vivo tumor growth inhibition in chemically induced colon cancer models.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have synthesized novel dihydropyrimidinone derivatives that incorporate the 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione structure. These compounds demonstrated promising cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Research has shown that certain pyrrole derivatives can inhibit pro-inflammatory mediators, making them candidates for developing new anti-inflammatory drugs. The modification of the pyrrole structure with dimethylamino groups enhances its biological activity .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Biginelli Reaction

The compound has been utilized in the Biginelli reaction to synthesize dihydropyrimidinones. This reaction is significant due to its ability to create multiple bonds and functional groups in a single step, facilitating the development of diverse chemical entities from simple precursors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the pyrrole structure significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Anti-inflammatory Research

In another investigation focused on inflammatory responses, researchers evaluated the effect of this compound on cytokine release in vitro. The findings revealed a marked reduction in pro-inflammatory cytokines when treated with derivatives containing the pyrrole moiety, highlighting its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(2)10-9-13(18)11-3-5-12(6-4-11)17-14(19)7-8-15(17)20/h3-10H,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBRSVYHCQPZKQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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